molecular formula C7H6ClFMg B1599026 3-Fluorobenzylmagnesium chloride CAS No. 64168-34-9

3-Fluorobenzylmagnesium chloride

Cat. No. B1599026
CAS RN: 64168-34-9
M. Wt: 168.88 g/mol
InChI Key: KZGFEBLGGYOPML-UHFFFAOYSA-M
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Description

3-Fluorobenzylmagnesium chloride is a chemical compound with the molecular formula C7H6ClFMg . It is also known by other names such as MFCD01319899 and SCHEMBL1003357 . The compound has a molecular weight of 168.88 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluorine atom and a methanidyl group attached to it . The methanidyl group is further connected to a magnesium ion, which is also bonded to a chloride ion . The InChI representation of the compound is InChI=1S/C7H6F.ClH.Mg/c1-6-3-2-4-7 (8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 168.88 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 167.9992477 g/mol . The compound has a topological polar surface area of 0 Ų, a heavy atom count of 10, and a formal charge of 0 . It has a complexity of 80 and is composed of 3 covalently-bonded units .

Scientific Research Applications

Synthesis of Polar Ferromagnets

The synthesis of polar ferromagnets through the incorporation of fluorobenzylammonium into copper(II) chloride perovskites showcases the utility of fluorine positioning in creating materials with unique magnetic properties. This process highlights the importance of the fluorine atom's position in achieving polar behavior, indicating potential for developing high-performance multiferroic materials (Ceng Han et al., 2022).

Aromatic Fluorides Preparation

The preparation of aromatic fluorides through electrophilic fluorination using functionalized aryl- or heteroarylmagnesium reagents demonstrates a straightforward method to achieve moderate to good yields of these compounds. This process utilizes N-fluorobenzenesulfonimide, highlighting the reagent's versatility in organic synthesis (S. Yamada & P. Knochel, 2010).

Polymerization Initiator

Vinylbenzylmagnesium chlorides, closely related to 3-fluorobenzylmagnesium chloride, have been utilized as initiators in polymerizations, leading to polymers with varied tacticities. This application underscores the potential of such reagents in the precise control of polymer structure, thus influencing the material properties (K. Hatada et al., 1986).

Electrophilic Fluorination

In the field of electrophilic fluorination, arylmagnesium reagents, such as this compound, play a critical role in the synthesis of aromatic fluorides. The process demonstrates the reagent's effectiveness in facilitating reactions that yield fluorinated aromatic compounds, essential in medicinal chemistry and materials science (S. Yamada & P. Knochel, 2010).

Safety and Hazards

3-Fluorobenzylmagnesium chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised against use in food, drugs, pesticides, or biocidal products .

Mechanism of Action

Target of Action

3-Fluorobenzylmagnesium chloride is a Grignard reagent, which are known for their strong nucleophilic properties . The primary targets of this compound are electrophilic carbon atoms, particularly those in carbonyl groups . The role of these targets is to accept the nucleophilic attack from the Grignard reagent, leading to the formation of new carbon-carbon bonds .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . This results in the formation of a new carbon-carbon bond, expanding the carbon skeleton of the molecule . The magnesium atom in the Grignard reagent forms a complex with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack .

Biochemical Pathways

Grignard reagents are generally used in organic synthesis to form new carbon-carbon bonds . Therefore, it can be inferred that the compound may affect biochemical pathways involving the synthesis of complex organic molecules .

Pharmacokinetics

As a Grignard reagent, it is highly reactive and unstable in aqueous environments, which would likely limit its bioavailability . It is typically used in controlled laboratory settings rather than administered in vivo .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, including pharmaceuticals and polymers . The exact molecular and cellular effects would depend on the specific reaction conditions and the other reactants involved .

Action Environment

The action of this compound is highly dependent on the environmental conditions. It is sensitive to moisture and must be handled under anhydrous conditions . The reaction typically takes place in an organic solvent, such as diethyl ether . The temperature and concentration of the reagent can also influence the reaction rate and yield .

properties

IUPAC Name

magnesium;1-fluoro-3-methanidylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F.ClH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGFEBLGGYOPML-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC=C1)F.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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